

physical and chemical properties of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Difluoro-2-nitrobenzene

Cat. No.: B107855

[Get Quote](#)

An In-depth Technical Guide to 1,3-Difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of **1,3-Difluoro-2-nitrobenzene** (CAS No: 19064-24-5), a key intermediate in organic synthesis. The document details its structural characteristics, reactivity, and provides an experimental protocol for its synthesis.

Core Properties and Identifiers

1,3-Difluoro-2-nitrobenzene, also known as 2,6-difluoronitrobenzene, is an important building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^[1] Its chemical structure, featuring a nitro group positioned between two fluorine atoms on a benzene ring, confers unique reactivity, particularly towards nucleophilic aromatic substitution.

Chemical and Physical Data

The key physical and chemical properties of **1,3-Difluoro-2-nitrobenzene** are summarized below. These parameters are critical for handling, storage, and reaction design.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	[2] [3] [4]
Molecular Weight	159.09 g/mol	[2] [5]
CAS Number	19064-24-5	[2] [4] [5]
Appearance	White to light yellow liquid	[6] [7]
Density	1.503 g/cm ³	[5] [6]
Boiling Point	91-92 °C (at 11 mmHg) 220.1 °C (at 760 mmHg)	[5] [6] [7]
Melting Point	~0 °C	[6]
Flash Point	87.78 °C / 190 °F	[6] [7]
Refractive Index	1.494	[6]
Water Solubility	Slightly soluble	[6] [7]
InChI Key	SSNCMIDZGFCTST- UHFFFAOYSA-N	[3] [8]
SMILES	O=--INVALID-LINK--[O-]	[3] [8]

Spectral and Safety Information

While specific, detailed peak assignments for NMR and IR spectra are not readily available in public repositories, these techniques are standard for the characterization of this compound. Safety and handling are paramount for laboratory use.

Spectral Data Summary

Spectroscopic data is essential for confirming the identity and purity of **1,3-Difluoro-2-nitrobenzene**. Researchers should acquire spectra on their own samples for verification.

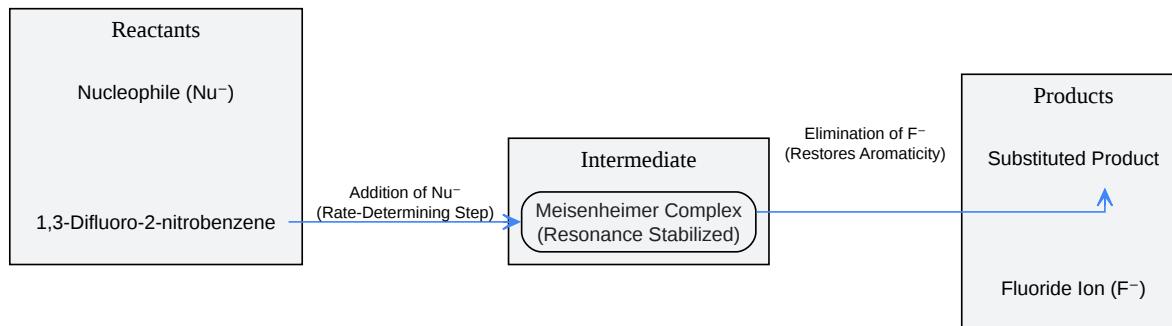
Spectrum Type	Expected Characteristics
¹ H NMR	Aromatic proton signals will be present, with splitting patterns influenced by coupling to the two fluorine atoms.
¹³ C NMR	Signals for the six aromatic carbons will be observed, with carbon-fluorine coupling (¹ J _{CF} , ² J _{CF} , etc.) causing characteristic splitting.
¹⁹ F NMR	A key spectrum for fluorinated compounds, it will show signals corresponding to the fluorine environments.
IR Spectroscopy	Characteristic peaks for C-F bonds, C=C aromatic stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group are expected.
Mass Spectrometry	The molecular ion peak ([M]+) is expected at m/z 159.01. ^{[2][5]}

Safety and Handling

1,3-Difluoro-2-nitrobenzene is classified as an irritant. Adherence to safety protocols is mandatory.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Skin Irritant (Category 2) Eye Irritant (Category 2) STOT SE (Category 3)	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing vapours. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is not an exhaustive list. Users must consult the full Safety Data Sheet (SDS) before handling.


Chemical Reactivity and Synthesis

The primary utility of **1,3-Difluoro-2-nitrobenzene** in drug discovery and materials science stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of **1,3-Difluoro-2-nitrobenzene** is highly electron-deficient. This is due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the combined inductive and resonance effects of the nitro group. This electron deficiency activates the carbon atoms attached to the fluorine atoms (C1 and C3) towards attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ortho/para nitro group. Subsequent elimination of a fluoride ion, a good leaving group in SNAr, restores the aromaticity of the ring. This pathway allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) onto the aromatic core.

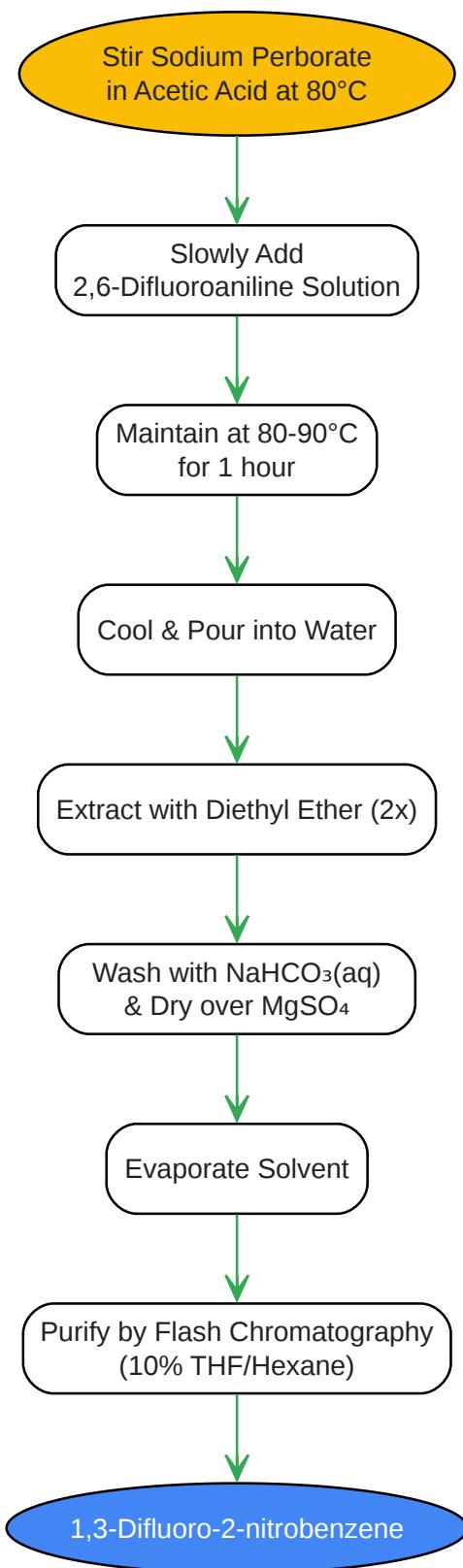
[Click to download full resolution via product page](#)

Logical workflow for the S_NAr reaction.

Experimental Protocols

Synthesis of 1,3-Difluoro-2-nitrobenzene from 2,6-Difluoroaniline

This protocol details the oxidation of 2,6-difluoroaniline to yield **1,3-difluoro-2-nitrobenzene**.^[2]


Materials:

- 2,6-Difluoroaniline (11.0 g, 85 mmol)
- Sodium perborate tetrahydrate (65 g, 422 mmol)
- Glacial acetic acid (300 mL total)
- Diethyl ether
- Dilute sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Hexane
- 10% Tetrahydrofuran (THF) in hexane (for chromatography)

Procedure:

- A mixture of sodium perborate tetrahydrate (65 g) in glacial acetic acid (250 mL) is stirred in a suitable reaction vessel and heated to 80 °C.[2]
- In a separate flask, 2,6-difluoroaniline (11.0 g) is dissolved in glacial acetic acid (50 mL).[2]
- The solution of 2,6-difluoroaniline is added slowly to the heated sodium perborate mixture. The reaction temperature is maintained between 80-90 °C for 1 hour.[2]
- After 1 hour, the reaction is cooled and the mixture is poured into water.
- The aqueous mixture is extracted twice with diethyl ether.[2]
- The combined organic layers are washed with a dilute solution of sodium bicarbonate, then dried over anhydrous magnesium sulfate.[2]
- The solvent is removed by evaporation.
- The resulting residue is purified via flash chromatography (silica gel, eluting with 10% THF/hexane). The collected product fractions are washed with hexane to afford pure **1,3-difluoro-2-nitrobenzene** (yield: 7.0 g, 52%).[2] The product identity can be confirmed by mass spectrometry, which should show m/z 160 ([M+H]⁺).[2]

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of **1,3-Difluoro-2-nitrobenzene**.

Conclusion

1,3-Difluoro-2-nitrobenzene is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its activated aromatic system makes it an ideal substrate for nucleophilic aromatic substitution, enabling the synthesis of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Proper safety precautions are essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 8. 1,3-Difluoro-2-nitrobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- To cite this document: BenchChem. [physical and chemical properties of 1,3-Difluoro-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107855#physical-and-chemical-properties-of-1-3-difluoro-2-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com